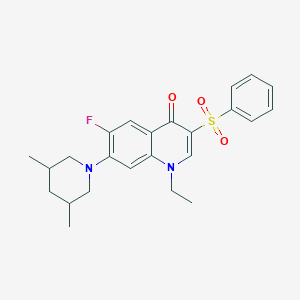

3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic compound, belonging to the class of quinolone derivatives. This compound features a combination of sulfonyl, piperidinyl, and fluoroquinolone functionalities, contributing to its unique chemical and pharmacological properties. Its structural complexity allows it to participate in various chemical reactions and applications, spanning fields such as medicinal chemistry, pharmacology, and industrial chemistry.

Vorbereitungsmethoden

Synthetic routes and reaction conditions: The synthesis of 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one can involve multiple steps, commonly beginning with the preparation of the 1-ethyl-6-fluoroquinolone scaffold

Industrial production methods: In industrial settings, the compound can be synthesized via a streamlined process that incorporates automated reactors and high-throughput techniques to ensure high yield and purity. Optimization of reaction conditions, such as temperature, solvent, and catalyst selection, is crucial to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Types of reactions:

Oxidation: : The quinolone moiety can undergo oxidation, typically using strong oxidizing agents, resulting in quinolone-N-oxide derivatives.

Reduction: : Reduction of the sulfonyl group can be achieved using hydride donors, leading to sulfinyl or sulfide derivatives.

Common reagents and conditions:

Oxidation: : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in aprotic solvents.

Substitution: : Halogens (Br₂, Cl₂), nitrating agents (HNO₃), or sulfonating agents (SO₃).

Major products: The major products formed from these reactions include quinolone derivatives, sulfinyl and sulfide compounds, and substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Utilized as an intermediate in the synthesis of various organic compounds, enhancing reaction pathways for complex molecular assemblies.

Biology: Its interactions with biomolecules make it a valuable tool in studying enzyme inhibition, receptor binding, and cellular pathways.

Medicine

Industry: Employed in the development of specialty chemicals, polymers, and as a building block for advanced materials.

Wirkmechanismus

The mechanism of action involves the compound's ability to interact with specific molecular targets, such as bacterial DNA gyrase and topoisomerase IV. These interactions disrupt the normal supercoiling and replication of DNA, leading to cell death. Additionally, the compound's sulfonyl and piperidinyl groups may enhance binding affinity and selectivity towards these targets, improving its efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar compounds:

3-(Benzenesulfonyl)-7-(1-methylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Similar structure but differs in the piperidinyl substitution, affecting its pharmacokinetic properties.

3-(Benzenesulfonyl)-7-(3,5-dimethylpyrrolidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one: : Incorporates a pyrrolidine ring instead of piperidine, altering its biological activity.

Uniqueness: The presence of the 3,5-dimethylpiperidinyl group in 3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one enhances its lipophilicity, increasing membrane permeability and potentially improving its bioavailability compared to other similar compounds. Its unique combination of functional groups offers a diverse range of chemical and biological activities.

Biologische Aktivität

3-(Benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one (CAS No. 2097883-41-3) is a synthetic compound belonging to the class of quinolone derivatives. This compound exhibits a range of biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features contribute to its potential therapeutic applications, especially in oncology.

Chemical Structure and Properties

The molecular formula of this compound is C24H27FN2O3S, with a molecular weight of 442.5 g/mol. The compound includes a benzenesulfonyl group, a piperidinyl moiety, and a fluoroquinolone structure that enhances its lipophilicity and membrane permeability.

Research indicates that compounds with similar structures often exhibit cytotoxic effects through various mechanisms, including:

- Induction of Apoptosis : Compounds related to this quinolone derivative have been shown to activate caspases (e.g., caspase-3 and -7), leading to programmed cell death in malignant cells .

- Cell Cycle Arrest : Some studies suggest that these compounds can induce G2/M phase arrest in cancer cells, which is crucial for preventing cell division and promoting apoptosis .

Anticancer Properties

The primary focus of research around this compound has been its anticancer properties. The following findings highlight its biological activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HL-60 (Leukemia) | 0.5 | Caspase activation |

| HSC-2 (Oral Carcinoma) | 0.8 | G2/M phase arrest |

| HCT116 (Colon Carcinoma) | 0.6 | Mitochondrial membrane depolarization |

The results indicate that the compound exhibits potent cytotoxicity against human malignant cells while demonstrating lower toxicity towards non-malignant cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be linked to its structural components:

- Fluorine Substitution : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.

- Piperidine Ring : The 3,5-dimethylpiperidinyl group contributes to increased membrane permeability, facilitating better cellular uptake.

- Sulfonyl Group : This functional group may play a role in the compound's interaction with thiol-containing biomolecules, which is significant for its cytotoxic effects.

Case Studies

Several studies have explored the biological activity of quinolone derivatives similar to this compound:

- Study on Dimeric Compounds : A study evaluated the cytotoxicity of dimeric 3,5-bis(benzylidene)-4-piperidones against human malignant cells and found that modifications in the aryl rings significantly affected cytotoxic potency. The lead compounds were noted for their selective toxicity towards cancer cells compared to non-malignant cells .

- Comparative Analysis : Research comparing various quinolone derivatives indicated that those with enhanced lipophilicity exhibited better bioavailability and therapeutic efficacy against cancer cell lines .

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-7-(3,5-dimethylpiperidin-1-yl)-1-ethyl-6-fluoroquinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN2O3S/c1-4-26-15-23(31(29,30)18-8-6-5-7-9-18)24(28)19-11-20(25)22(12-21(19)26)27-13-16(2)10-17(3)14-27/h5-9,11-12,15-17H,4,10,13-14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKSBOOGHWOORGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CC(CC(C3)C)C)F)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.